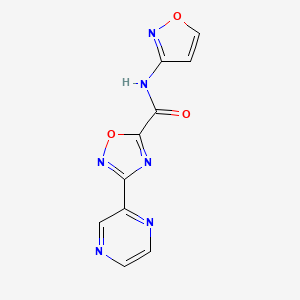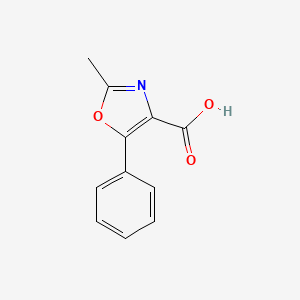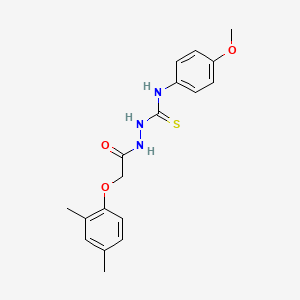
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide, or DMPT, is a synthetic compound that has been used in scientific research for a number of different applications. DMPT is a member of the thiosemicarbazide family and has a molecular weight of 276.35 g/mol. DMPT has been studied for its potential applications in drug delivery systems, as a potential therapeutic agent, and as a research tool for studying the effects of various compounds on biological systems.
Aplicaciones Científicas De Investigación
Thiosemicarbazides and Derivatives in Scientific Research
Thiosemicarbazides and their derivatives are known for their wide range of biological and pharmacological activities. These compounds have been explored for their potential in various areas of scientific research, including their use as antitumor, antibacterial, antifungal, and antiviral agents. The versatility of these compounds stems from their ability to interact with biological systems in multiple ways, influencing cellular processes and potentially leading to therapeutic effects.
Antitumor Activities
Thiosemicarbazides and their derivatives have shown promise in antitumor studies. These compounds exhibit their antitumor activities through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with cell cycle progression. Their ability to target specific cellular pathways involved in tumor growth and metastasis makes them potential candidates for cancer therapy research (Kholodniak & Kovalenko, 2022).
Antimicrobial Properties
The antimicrobial properties of thiosemicarbazides and their derivatives have been widely documented. These compounds are effective against a range of bacterial and fungal pathogens, offering potential applications in the development of new antimicrobial agents. Their mode of action often involves the disruption of microbial cell wall synthesis or interference with essential enzymatic processes within the pathogens (Kholodniak & Kovalenko, 2022).
Propiedades
IUPAC Name |
1-[[2-(2,4-dimethylphenoxy)acetyl]amino]-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-12-4-9-16(13(2)10-12)24-11-17(22)20-21-18(25)19-14-5-7-15(23-3)8-6-14/h4-10H,11H2,1-3H3,(H,20,22)(H2,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJMZFRCKUVBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

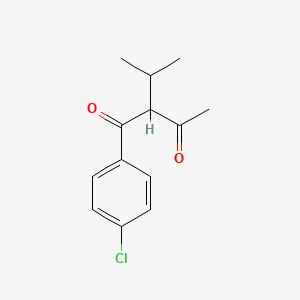
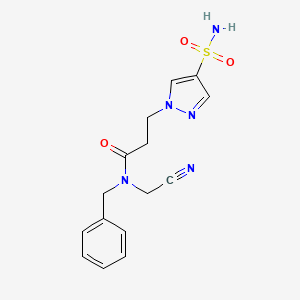
![1-[2-(Benzotriazol-2-yl)ethyl]benzotriazole](/img/structure/B2803783.png)
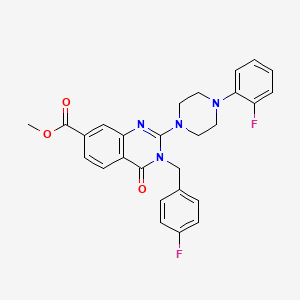
![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2803786.png)
![2-O-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B2803788.png)
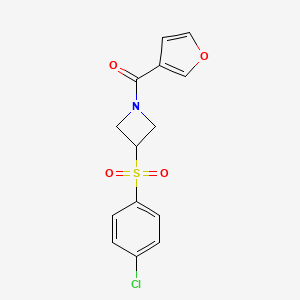
![8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2803790.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803792.png)
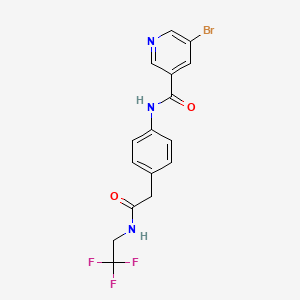
![2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide](/img/structure/B2803794.png)
![Methyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2803797.png)
